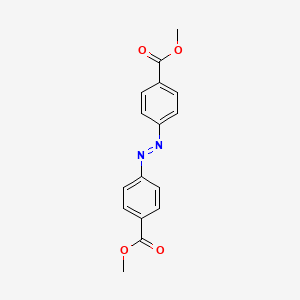

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Overview

Description

Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula C16H14N2O4. It is a derivative of azobenzene, characterized by the presence of two carboxylic acid ester groups at the para positions of the benzene rings. This compound is known for its photoresponsive properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester can be synthesized through the esterification of azobenzene-4,4’-dicarboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester follows a similar route but on a larger scale. The process involves the continuous addition of azobenzene-4,4’-dicarboxylic acid to a mixture of methanol and sulfuric acid, followed by distillation to remove excess methanol and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form azobenzene-4,4’-dicarboxylic acid.

Reduction: Reduction of the azo group can yield hydrazobenzene derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.

Major Products:

Oxidation: Azobenzene-4,4’-dicarboxylic acid.

Reduction: Hydrazobenzene derivatives.

Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Molecular Switches and Sensors : The compound is utilized in the development of molecular switches due to its ability to change conformation in response to light. This property allows for the creation of sensors that can detect environmental changes or specific analytes by altering their optical properties.

Biology

- Photoisomerization Studies : Azobenzene derivatives are employed in research investigating photoisomerization processes, which are critical in understanding light-induced biological mechanisms. The compound's behavior under UV and visible light provides insights into cellular responses to light stimuli .

- Drug Delivery Systems : Its reversible transformation capabilities make it a candidate for drug delivery applications. The photoresponsive nature allows for controlled release of therapeutic agents upon light activation, enhancing the precision of drug delivery .

Material Science

- Smart Materials : The compound is integral in producing smart materials such as photoresponsive coatings and optical storage devices. These materials can change their properties when exposed to light, making them useful in various technological applications .

- Metal-Organic Frameworks (MOFs) : Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester is used as a linker in MOFs, which exhibit photoresponsive behaviors. These MOFs have potential applications in sensing, drug delivery, and environmental remediation through dye adsorption techniques .

Electronics

- Electrochromic Devices : Novel electrochromic materials based on azobenzene derivatives have shown promising results in color-changing applications for electronic displays and smart windows. These materials can switch colors based on applied voltage and light exposure, offering aesthetic and functional benefits .

Case Studies

- Dye Adsorption Using MOFs : A study demonstrated that MOFs containing azobenzene linkers exhibited high efficiency in adsorbing Congo Red dye from contaminated water when activated by UV light. The cis isomer showed superior uptake compared to the trans isomer under ambient conditions .

- Electrochromic Device Performance : Research on electrochromic devices fabricated with azobenzene derivatives showed significant color changes from colorless to magenta under applied voltage, highlighting their potential for use in dynamic display technologies .

Mechanism of Action

The primary mechanism by which Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester exerts its effects is through photoisomerization. Upon exposure to ultraviolet or visible light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization process can alter the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved in this process include the N=N double bond, which undergoes a conformational change upon light absorption .

Comparison with Similar Compounds

Azobenzene-4,4’-dicarboxylic Acid: The parent compound, which lacks the ester groups.

Azobenzene-4,4’-dicarboxylic Acid Dichloride: A derivative with chloride groups instead of ester groups.

Dimethyl 4,4’-Azodibenzoate: Another ester derivative with similar photoresponsive properties.

Uniqueness: Azobenzene-4,4’-dicarboxylic Acid Dimethyl Ester is unique due to its combination of photoresponsive properties and the presence of ester groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a versatile compound for use in a wide range of scientific and industrial applications .

Biological Activity

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (ABDC) is a compound that exhibits significant biological activity due to its unique photoresponsive properties. This article explores its synthesis, mechanisms of action, and diverse applications in biological systems, particularly focusing on its role in drug delivery, molecular switches, and antimicrobial activity.

ABDC has the molecular formula and a molecular weight of 298.30 g/mol. It is synthesized through the esterification of azobenzene-4,4'-dicarboxylic acid using methanol and a strong acid catalyst such as sulfuric acid under reflux conditions. This process yields a compound characterized by two carboxylic acid ester groups at the para positions of the benzene rings, contributing to its solubility and reactivity in various chemical reactions.

The primary biological mechanism of ABDC is based on photoisomerization , where exposure to ultraviolet or visible light induces a reversible transformation between its trans and cis isomers. This transformation alters the compound's physical and chemical properties, making it suitable for various applications:

- Trans Isomer : More stable and less reactive.

- Cis Isomer : More reactive and often used in biological interactions.

Upon irradiation, ABDC can interact with biological macromolecules, influencing their structure and function. The mechanism involves changes in the N=N double bond, which undergoes conformational changes upon light absorption .

1. Drug Delivery Systems

ABDC's ability to undergo reversible photoisomerization has led to its investigation as a potential drug delivery system . The cis form can be designed to release therapeutic agents in response to light stimuli, allowing for controlled drug release at targeted sites within the body. Studies have shown that ABDC can enhance the bioavailability of drugs while minimizing side effects .

2. Antimicrobial Activity

Research has demonstrated that ABDC derivatives possess antimicrobial properties. In one study, compounds based on azobenzene structures showed significant activity against various bacteria, including Escherichia coli and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth, suggesting their potential as novel antibacterial agents .

3. Molecular Switches

ABDC is also employed in developing molecular switches due to its photoresponsive nature. These switches can be utilized in biosensing applications where the presence of specific analytes triggers a change in the optical properties of the compound, allowing for sensitive detection methods .

Case Study 1: Photoresponsive Metal-Organic Frameworks (MOFs)

A study investigated ABDC's role as a linker in metal-organic frameworks (MOFs). The research highlighted that MOFs incorporating ABDC exhibited enhanced dye adsorption capacities under UV irradiation compared to their non-irradiated counterparts. This property was attributed to the increased uptake of congo red dye by the cis isomer, showcasing ABDC's utility in environmental applications such as wastewater treatment .

Case Study 2: Antidiabetic Properties

Another study explored the potential antidiabetic effects of ABDC-related compounds. The findings revealed that certain derivatives exhibited lower IC50 values than standard antidiabetic drugs like acarbose, indicating promising activity against alpha-glucosidase enzymes involved in carbohydrate metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Azobenzene-4,4'-dicarboxylic Acid | Parent compound | Limited photoresponsive activity |

| Azobenzene-4,4'-dicarboxylic Acid Dichloride | Chloride derivative | Moderate activity |

| Dimethyl 4,4'-Azodibenzoate | Ester derivative | Enhanced solubility and reactivity |

| This compound | Ester derivative | Significant photoresponsive properties and biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via reduction of nitro precursors under alkaline conditions. A modified Thylkowski procedure involves reacting 3-methoxy-4-nitrobenzoic acid with sodium hydroxide and D-glucose at 80°C, followed by acidification to precipitate the intermediate azobenzene-4,4'-dicarboxylic acid. Esterification with methanol yields the dimethyl ester. Optimization strategies include controlling glucose concentration, reaction time, and temperature to improve the modest yield (26% reported). Post-synthetic purification via column chromatography is critical to isolate the product .

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural confirmation. Compare NMR spectra (e.g., methyl ester proton signals at δ ~3.9 ppm) and IR peaks (e.g., ester C=O stretching at ~1720 cm⁻¹) with authentic samples. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (≥98% purity) can validate purity, while melting point analysis (240°C) provides additional verification .

Q. What are the critical storage and handling considerations for this compound to prevent degradation?

Store in airtight containers under anhydrous conditions at 2–8°C to minimize hydrolysis. Avoid prolonged exposure to light, as the azobenzene moiety undergoes photoisomerization. Use inert atmospheres (e.g., nitrogen) during reactions to prevent oxidation. Safety protocols include fume hood usage for handling powders to avoid inhalation risks .

Advanced Research Questions

Q. How can this compound be functionalized to create ligands for metal-organic frameworks (MOFs)?

The dimethyl ester serves as a precursor for biphenyl-dicarboxylic acid ligands. Reduction with SnCl₂/HCl converts nitro groups to amines, yielding 2,2'-diamino derivatives. Subsequent deprotection of the ester groups (e.g., using KOH in THF) generates free carboxylic acids for MOF coordination. These ligands are used with metals like zirconium to construct photo-responsive frameworks .

Q. What role does this compound play in designing photoresponsive materials, and how does its isomerization impact material properties?

The azobenzene core undergoes reversible cis-to-trans isomerism under UV/visible light, enabling applications in smart materials. For example, in nano-assemblies for drug delivery, light-triggered isomerization alters hydrophobicity, releasing encapsulated therapeutics. Kinetic studies of isomerization rates (via UV-Vis spectroscopy) are essential to tailor response times .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

Discrepancies often arise from varying purity levels or polymorphic forms. Validate purity via HPLC and elemental analysis. Cross-check NMR and IR data with literature (e.g., methyl ester peaks in NMR). If melting points diverge, recrystallize the compound from hexane or ethanol and re-measure under controlled conditions .

Q. Methodological Notes

- Data Contradiction Analysis : When comparing results, consider synthetic routes (e.g., nitro reduction vs. direct esterification) and purification methods (column chromatography vs. recrystallization) as potential variables.

- Experimental Design : For photoresponsive studies, include control experiments with dark/light cycles and quantify isomerization efficiency using UV-Vis spectroscopy .

Properties

IUPAC Name |

methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNNNVCIKCUWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342899 | |

| Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-91-2 | |

| Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.